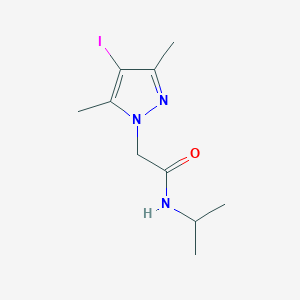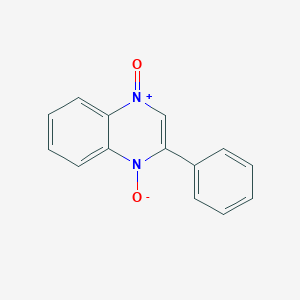![molecular formula C20H20ClN3O2 B11064883 N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11064883.png)
N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide is a novel compound with potential pharmacological applications. Its structure features a benzofuran ring fused to a piperazine moiety, making it an interesting candidate for further investigation.
Preparation Methods
The synthesis of this compound involves a three-step protocol:
Hydrolysis: The starting material undergoes hydrolysis to yield the corresponding phenoxy acid.
Coupling Reaction: The phenoxy acid is coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU). .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be explored. Major products formed from these reactions are essential for understanding its versatility.
Scientific Research Applications
Medicine: It could be explored as a drug candidate due to its piperazine moiety, which is present in various biologically active compounds.
Antibacterial Activity: Similar derivatives of 1,2,4-triazole with a piperazine moiety have exhibited good antibacterial activity.
Neurological Disorders: Given the piperazine ring’s presence in treatments for Parkinson’s and Alzheimer’s disease, further research may uncover its neuroprotective effects.
Mechanism of Action
The exact mechanism by which N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide exerts its effects remains to be elucidated. Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
While specific comparisons are scarce, highlighting the compound’s uniqueness is crucial. Further exploration could reveal related compounds and their distinct features.
Properties
Molecular Formula |
C20H20ClN3O2 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c21-16-5-3-6-17(13-16)24-10-8-23(9-11-24)14-22-20(25)19-12-15-4-1-2-7-18(15)26-19/h1-7,12-13H,8-11,14H2,(H,22,25) |
InChI Key |
ZZXIIFLCABKHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)

![1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11064806.png)
![1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11064810.png)


![N-(4-ethoxy-2-nitrophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11064835.png)
![6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11064840.png)

![N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11064847.png)
![4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11064854.png)
![3-nitro-1'-phenyl-2'-thioxo-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11064857.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11064858.png)

